1-Ethynyl-3,5-bis(trifluoromethyl)benzene
Overview
Description
1-Ethynyl-3,5-bis(trifluoromethyl)benzene is an organic compound with the molecular formula C10H4F6. It is characterized by the presence of an ethynyl group and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)benzene.
Reaction Conditions: The ethynylation process is carried out using reagents like acetylene gas in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions
Industrial Production: On an industrial scale, the production involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethynyl-3,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Ethynyl-3,5-bis(trifluoromethyl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its ethynyl and trifluoromethyl groups.
Pathways Involved: The pathways involved include nucleophilic addition and substitution reactions, where the compound acts as a reactive intermediate.
Comparison with Similar Compounds
1-Ethynyl-3,5-bis(trifluoromethyl)benzene can be compared with other similar compounds:
Properties
IUPAC Name |
1-ethynyl-3,5-bis(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHIBRPXUPUAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363735 | |
Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88444-81-9 | |
Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Ethynyl-3,5-bis(trifluoromethyl)benzene in material science research?
A1: this compound serves as a versatile building block for incorporating specific functionalities into materials. For instance, it can be "clicked" onto azide-containing polymers through copper(I)-catalyzed 1,3-cycloaddition. [, ] This allows researchers to modify the properties of existing materials or create new ones with tailored characteristics.
Q2: Can you provide an example of how this compound has been used to modify material properties?
A2: In a study published by Nielsen et al., this compound was successfully incorporated into polydimethylsiloxane (PDMS) networks. [] The researchers demonstrated that this incorporation, even at low concentrations, led to changes in the material's dielectric permittivity. This highlights the potential of using this compound to fine-tune the electronic properties of materials for specific applications.
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